molecular formula C12H8N2O4 B14603688 (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone CAS No. 58283-12-8

(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone

Cat. No.: B14603688
CAS No.: 58283-12-8
M. Wt: 244.20 g/mol
InChI Key: DTTNPBNMFOIFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone is an organic compound that features both a nitrophenyl and a pyridinyl group

Preparation Methods

The synthesis of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 2-pyridylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Scientific Research Applications

(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone can be compared with similar compounds such as:

Properties

CAS No.

58283-12-8

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

(4-hydroxy-3-nitrophenyl)-pyridin-2-ylmethanone

InChI

InChI=1S/C12H8N2O4/c15-11-5-4-8(7-10(11)14(17)18)12(16)9-3-1-2-6-13-9/h1-7,15H

InChI Key

DTTNPBNMFOIFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.